molecular formula C12H14BrNO2 B1422315 N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide CAS No. 1249441-25-5

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide

Cat. No.: B1422315
CAS No.: 1249441-25-5
M. Wt: 284.15 g/mol
InChI Key: MJIZBNPQJHXRQJ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide: is an organic compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a cyclobutanecarboxamide moiety attached to a phenyl ring. It is primarily used in research and development settings.

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-16-11-6-5-9(13)7-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIZBNPQJHXRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

  • N-(5-bromo-2-methoxyphenyl)acetamide
  • N-(5-bromo-2-methoxyphenyl)propionamide
  • N-(5-bromo-2-methoxyphenyl)butyramide

Comparison: N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutane ring provides rigidity and influences the compound’s three-dimensional structure, affecting its reactivity and interactions with molecular targets.

Biological Activity

N-(5-bromo-2-methoxyphenyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring and a substituted aromatic system. The presence of the bromine and methoxy groups on the phenyl ring may influence its pharmacological properties.

Chemical Structure

ComponentDescription
Molecular FormulaC13_{13}H14_{14}BrN\O
Molecular Weight295.16 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease processes, particularly in cancer and inflammatory conditions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Studies

  • Inhibition of Cancer Cell Lines :
    • A study demonstrated that related compounds inhibited the growth of multiple human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50_{50} values in the nanomolar range .
    • The compound's mechanism involved triggering apoptosis through caspase activation .
  • Vascular Disruption :
    • In vivo studies revealed that certain derivatives caused vascular disruption in tumor models, enhancing their potential as anticancer agents .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating potential applications in treating infections .

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2) production, which is pivotal in inflammatory responses. This suggests a possible therapeutic role in inflammatory diseases.

Research Findings Summary

The following table summarizes key findings from various studies on this compound and related compounds:

Study FocusFindingsReference
Anticancer ActivityInhibition of MCF-7 and A549 cell lines (IC50_{50} ~ 1 nM)
Vascular DisruptionInduced vascular disruption in tumor models
Antimicrobial EffectsEffective against Klebsiella pneumoniae
Anti-inflammatory ActivityInhibition of PGE2 production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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